molecular formula C10H12O3 B12522934 Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- CAS No. 664306-48-3

Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-

Cat. No.: B12522934
CAS No.: 664306-48-3
M. Wt: 180.20 g/mol
InChI Key: GLTURXMNXYXXRM-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the third position and an isopropoxy group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavorings, and specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

    Benzaldehyde, 3-hydroxy-: This compound lacks the isopropoxy group, making it less hydrophobic and altering its reactivity.

    Benzaldehyde, 2-hydroxy-3-methoxy-: The presence of a methoxy group instead of an isopropoxy group changes the compound’s electronic properties and reactivity.

    Benzaldehyde, 4-hydroxy-3-methoxy-: The position of the hydroxy and methoxy groups affects the compound’s chemical behavior and applications.

Uniqueness: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

664306-48-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-hydroxy-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H12O3/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3

InChI Key

GLTURXMNXYXXRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1O)C=O

Origin of Product

United States

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